Neogrifolin

Description

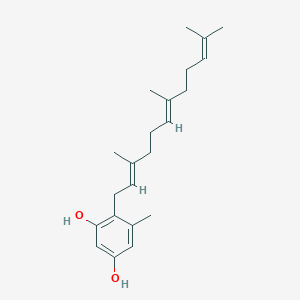

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-21-19(5)14-20(23)15-22(21)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDIUXFSIWOGDP-VZRGJMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC=C(C)CCC=C(C)CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318136 | |

| Record name | Neogrifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23665-96-5 | |

| Record name | Neogrifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23665-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neogrifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neogrifolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SLA8PNR99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neogrifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Neogrifolin: A Technical Guide on Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neogrifolin is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid structure derived in part from the terpenoid pathway. Specifically, it is a terpenophenol consisting of an orcinol (B57675) core with a farnesyl side chain. First identified in fungi, this compound and its isomer, grifolin (B191361), have garnered significant attention from the scientific community for their diverse and potent biological activities. These include antioxidant, anti-inflammatory, cytotoxic, and antitumor properties.[1][2] This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound, along with detailed experimental protocols for its isolation and diagrams of its proposed biosynthesis and relevant signaling pathways.

Natural Sources and Fungal Distribution

This compound is predominantly found in mushrooms belonging to the genus Albatrellus, a group of terrestrial polypores.[2][3] These fungi are typically found in temperate and coniferous forests in North America, Europe, and Asia. While several species within this genus are known to produce this compound and related compounds, the most commonly cited sources in scientific literature are:

-

Albatrellus flettii : A mushroom native to British Columbia, Canada, from which this compound has been successfully isolated as a major bioactive component.[4][5]

-

Albatrellus ovinus : Another species from which this compound and its derivatives have been extracted and characterized for their antioxidative properties.[2]

-

Albatrellus confluens : This species is a well-documented source of both grifolin and this compound, which have been identified as the primary compounds responsible for its anthelmintic activity.[6]

-

Albatrellus caeruleoporus : This mushroom is also known to produce grifolin derivatives, indicating its potential as a source for related compounds like this compound.[4]

The production of these secondary metabolites is believed to be part of the fungus's natural defense mechanism against predators and competing microorganisms in its environment.[6]

Quantitative Data

Quantifying the exact yield of this compound from natural sources can vary significantly based on the fungal species, geographical location, harvest time, and extraction methodology. The available literature primarily focuses on the relative abundance within extracts rather than absolute yield from the raw fungal material.

| Fungal Source | Sample Type | Analytical Method | Compound | Relative Abundance (%) |

| Albatrellus flettii | Ethanolic Extract Fraction | HPLC-UV | This compound | 52.0 |

| Grifolin | 32.6 | |||

| Confluentin (B1159164) | 8.1 | |||

| Table 1: Relative abundance of this compound and related compounds in a bioactive fraction from an ethanolic extract of Albatrellus flettii.[4] |

Experimental Protocols

The following section details a common methodology for the bioassay-guided isolation and purification of this compound from fungal fruiting bodies.

3.1 Preparation of Fungal Material

-

Obtain fresh or dried fruiting bodies of a known this compound-producing fungus (e.g., Albatrellus flettii).

-

If fresh, oven-dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.

-

Grind the dried fungal material into a fine powder using a mechanical blender or mill to increase the surface area for extraction.

3.2 Solvent Extraction

-

Macerate the powdered fungal material (e.g., 70 g) in 80% ethanol (B145695) at room temperature with continuous stirring for 24-48 hours.[7]

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the solid fungal biomass.

-

Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude ethanol extract.

-

Lyophilize the concentrated extract to yield a dry powder.

3.3 Liquid-Liquid Partitioning

-

Resuspend the crude extract in a biphasic solvent system, such as chloroform (B151607) and water (1:1 v/v).[7]

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic (chloroform) layer, which will contain the less polar compounds, including this compound.

-

Evaporate the solvent from the organic layer to yield a partitioned, enriched extract.

3.4 Chromatographic Purification

-

Size-Exclusion Chromatography:

-

Subject the enriched extract to Sephadex LH-20 column chromatography.[7]

-

Use methanol (B129727) as the mobile phase.

-

Collect fractions (e.g., 10 mL each) and monitor the elution profile using thin-layer chromatography (TLC) or a UV detector.

-

Pool fractions that exhibit the desired bioactivity or contain compounds with the expected chromatographic properties.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions using semi-preparative reverse-phase HPLC (RP-HPLC).[7]

-

Employ a C18 column (e.g., Agilent Zorbax Eclipse XBD-C18).[7]

-

Use a gradient elution system, for example, with water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the separation at a specific wavelength (e.g., 280 nm). This compound typically elutes at a specific retention time under defined conditions (e.g., tR = 13.5 min in the cited study).[7]

-

3.5 Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to elucidate the chemical structure.

-

Visualizations: Pathways and Workflows

4.1 Experimental Workflow: Isolation of this compound

Caption: Bioassay-guided isolation workflow for this compound.

4.2 Plausible Biosynthesis Pathway of this compound

This compound is a meroterpenoid, indicating its biosynthesis involves the convergence of two major metabolic pathways: the polyketide pathway for the aromatic orcinol ring and the mevalonate (B85504) pathway for the isoprenoid farnesyl tail.

Caption: Proposed biosynthetic pathway for this compound.

4.3 Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to exhibit anti-cell viability activity, suppress the expression of oncogenes like KRAS, and induce apoptosis.[7][8] The mechanism is reported to involve the activation of the intrinsic apoptotic pathway.

Caption: this compound's role in KRAS suppression and apoptosis.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Biosynthesis of fungal meroterpenoids. | Semantic Scholar [semanticscholar.org]

- 8. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Neogrifolin from Albatrellus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neogrifolin, a farnesyl phenol, is a secondary metabolite isolated from mushrooms of the genus Albatrellus. This compound, along with its structural analog grifolin, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-oxidative, anti-cancer, and anthelmintic agent.[1][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Albatrellus species, with a focus on detailed experimental protocols and its impact on key cellular signaling pathways.

Discovery and Sourcing from Albatrellus Species

This compound has been successfully isolated from several species of the terrestrial polypore mushroom genus Albatrellus, including A. ovinus, A. flettii, and A. confluens.[3][5][6] Bioassay-guided fractionation has been a common and effective strategy to pinpoint this compound as one of the major bioactive components within the fungal extracts.[3][6] In studies on Albatrellus flettii, this compound was identified as a major anti-cell viability component, highlighting its potential for further investigation as a therapeutic agent.[6]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are synthesized from established methodologies for the isolation and purification of this compound from the fruiting bodies of Albatrellus species.

Extraction

The initial extraction of this compound from the fungal material is typically performed using organic solvents. An effective method involves sequential extraction to separate compounds based on polarity.

-

Materials:

-

Dried and powdered fruiting bodies of Albatrellus species.

-

Water

-

5% NaOH

-

Rotary evaporator

-

Lyophilizer

-

-

Protocol:

-

The dried and powdered fungal material is sequentially extracted with 80% ethanol, followed by 50% methanol, water, and 5% NaOH.[6]

-

For each solvent, the mixture is agitated for a specified period (e.g., 24 hours) at room temperature.

-

The solvent is separated from the fungal biomass by filtration.

-

The solvents from the 80% ethanol and 50% methanol extracts, which show potent anti-cell viability activity, are removed under reduced pressure using a rotary evaporator.[6]

-

The resulting aqueous residue is then lyophilized to obtain a powdered extract.[6]

-

Bioassay-Guided Fractionation and Purification

Following the initial extraction, a multi-step purification process is employed to isolate this compound.

-

Materials:

-

Crude extract from the 80% ethanol extraction.

-

Deionized water

-

Sephadex LH-20 resin

-

Glass chromatography column

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system (analytical and semi-preparative)

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

-

Protocol:

-

Liquid-Liquid Extraction: The 80% ethanol extract is subjected to a chloroform:water (1:1) partitioning to separate compounds based on their polarity.[6]

-

Size-Exclusion Chromatography: The chloroform fraction is concentrated and then loaded onto a Sephadex LH-20 column packed with methanol. The column is eluted with methanol to separate the compounds based on their size.[6]

-

High-Performance Liquid Chromatography (HPLC):

-

Table 1: HPLC Conditions for the Purification of this compound

| Parameter | Analytical HPLC | Semi-Preparative HPLC |

| Column | Phenomenex Aqua® C18 (250 x 4.6 mm, 5 µm)[6] | Agilent Zorbax Eclipse XBD-C18 (9.4 x 250 mm, 5 µm)[6] |

| Mobile Phase | A: Water, B: Acetonitrile[6] | A: Water, B: Acetonitrile[6] |

| Gradient | 90% B increasing by 10% every 5 min for 15 min, then holding at 90% B for 20 min[6] | Isocratic at 90% B for 20 minutes[6] |

| Flow Rate | 1.0 mL/min[6] | 2.0 mL/min[6] |

| Detection | UV at 279 nm[6] | UV at 279 nm[6] |

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to confirm its identity as this compound.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR spectra are recorded to determine the chemical structure.[6]

-

Mass Spectrometry (MS): HPLC-MS is used to determine the molecular weight and fragmentation pattern of the isolated compound.[6]

Quantitative Data

The following tables summarize the quantitative data related to the isolation and biological activity of this compound.

Table 2: Abundance of this compound in Albatrellus flettii

| Compound | Relative Abundance in 80% Ethanol Extract |

| Grifolin | 32.6%[6] |

| This compound | 52.0% [6] |

| Confluentin (B1159164) | 8.1%[6] |

Table 3: In Vitro Anti-proliferative Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Human Cervical Cancer | 24.3 ± 2.5[6] |

| SW480 | Human Colon Cancer | 34.6 ± 5.9[6] |

| HT29 | Human Colon Cancer | 30.1 ± 4.0[6] |

| U2OS | Human Osteosarcoma | 25-50[6] |

| MG63 | Human Osteosarcoma | 25-50[6] |

Signaling Pathway Interactions

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, particularly those involved in cancer cell proliferation and survival.

Inhibition of the AKT Signaling Pathway

In human osteosarcoma cells, this compound induces apoptosis by inhibiting the AKT signaling pathway.[5] this compound treatment leads to a reduction in the phosphorylation of AKT at both Ser473 and Thr308.[5] This inactivation of AKT prevents the phosphorylation of its downstream targets, including the Forkhead box protein (FOXO) transcription factors and Glycogen Synthase Kinase 3 (GSK3).[5] The inhibition of this pathway ultimately leads to the release of cytochrome c from the mitochondria, activation of caspases 9 and 3, cleavage of poly (ADP-ribose) polymerase (PARP), and downregulation of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, XIAP, and survivin.[5]

Caption: Inhibition of the AKT signaling pathway by this compound, leading to apoptosis.

Downregulation of KRAS Expression

This compound has been identified to suppress the expression of KRAS in human colon cancer cells.[3][6] The KRAS protein is a key component of the RAS/MAPK pathway, which is frequently mutated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[7] While the precise mechanism of how this compound downregulates KRAS expression is still under investigation, this finding points to a novel anti-cancer activity for this natural compound.[6] A related compound, confluentin, also isolated from A. flettii, has been shown to inhibit the physical interaction between KRAS RNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1), suggesting a potential mechanism for post-transcriptional regulation.[6]

Caption: Downregulation of KRAS expression by this compound, leading to reduced cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Albatrellus species.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound, a prominent secondary metabolite from Albatrellus mushrooms, presents a compelling case for further research and development as a therapeutic agent. The detailed protocols provided in this guide offer a solid foundation for its efficient isolation and purification. Furthermore, the elucidation of its inhibitory effects on critical cancer-related signaling pathways, such as AKT and KRAS, underscores its potential in oncology. Future investigations should focus on optimizing extraction yields, exploring its full pharmacological profile, and advancing preclinical and clinical studies to fully realize its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound derivatives possessing anti-oxidative activity from the mushroom Albatrellus ovinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]

The Enigmatic Architecture of Neogrifolin: A Technical Guide to its Biosynthetic Pathway in Fungi

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Neogrifolin, a meroterpenoid found in fungi of the genus Albatrellus, has garnered significant interest for its potential therapeutic applications, including anti-cancer properties.[1] As a member of the terpenophenolic class of natural products, its structure is a hybrid of a polyketide-derived aromatic core and a terpenoid side chain. Despite its promising bioactivities, the precise enzymatic machinery and genetic blueprint governing its synthesis in fungi remain largely uncharacterized in publicly available literature. This technical guide consolidates the current understanding of related biosynthetic pathways to propose a putative route to this compound. It further outlines the key experimental protocols that would be necessary to fully elucidate this pathway, providing a roadmap for future research and bioengineering efforts.

Introduction: The Molecular Profile of this compound

This compound is a farnesylphenol, structurally composed of an orcinol (B57675) (5-methylbenzene-1,3-diol) core C-prenylated with a farnesyl group at position 4. It is a regioisomer of the more commonly studied Grifolin, where the farnesyl group is attached at position 2. This compound has been isolated from various mushroom species, including Albatrellus flettii and Albatrellus caeruleoporus.[2][3] The hybrid nature of its structure points towards a complex biosynthesis involving two of the major pathways of secondary metabolism in fungi: the polyketide and the mevalonate (B85504) pathways.

Proposed Biosynthetic Pathway of this compound

While a dedicated biosynthetic gene cluster (BGC) for this compound has not yet been reported, a scientifically plausible pathway can be hypothesized based on the known biosynthesis of other fungal meroterpenoids. The pathway can be dissected into three key stages: the formation of the orcinol core, the synthesis of the farnesyl pyrophosphate (FPP) donor, and the final prenyl transfer reaction.

Stage 1: Polyketide Synthesis of the Orcinol Core

The orcinol aromatic ring is predicted to be synthesized by a fungal non-reducing polyketide synthase (NR-PKS).[4][5] These large, multi-domain enzymes iteratively condense acyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions. For orcinol, the likely precursor is orsellinic acid, formed from one acetyl-CoA starter unit and three malonyl-CoA extender units. A decarboxylation step would then yield orcinol.

The key enzyme in this stage is a putative Orsellinic Acid Synthase (OAS) , a type of NR-PKS.[5]

Stage 2: Terpenoid Precursor Synthesis

The farnesyl moiety is a C15-isoprenoid, synthesized via the mevalonate (MVA) pathway in fungi.[6][7] This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). A Farnesyl Pyrophosphate Synthase (FPPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield farnesyl pyrophosphate (FPP).[8][9][10]

Stage 3: Aromatic Prenylation

The final and key step in this compound biosynthesis is the covalent attachment of the farnesyl group from FPP to the orcinol ring. This reaction is catalyzed by a prenyltransferase (PT) .[11][12] Fungal aromatic PTs are known to exhibit regio- and stereospecificity. The formation of this compound, as opposed to its isomer Grifolin, is determined by the specific PT enzyme that directs the farnesylation to the C-4 position of the orcinol ring.

A diagram of the proposed biosynthetic pathway is presented below.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally elucidated, there is no quantitative data available in the literature regarding enzyme kinetics, precursor conversion rates, or product yields from specific gene knockouts or heterologous expression systems. The tables below are presented as templates for future research findings.

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

| Enzyme | Substrate(s) | Product | Km (µM) | kcat (s-1) | Source Organism |

|---|---|---|---|---|---|

| Orsellinic Acid Synthase | Acetyl-CoA, Malonyl-CoA | Orsellinic Acid | Data not available | Data not available | Albatrellus sp. |

| FPPS | IPP, DMAPP | FPP | Data not available | Data not available | Albatrellus sp. |

| Aromatic Prenyltransferase | Orcinol, FPP | this compound | Data not available | Data not available | Albatrellus sp. |

Table 2: this compound Production Titers in Wild-Type vs. Engineered Strains

| Fungal Strain | Genotype | Culture Conditions | Titer (mg/L) | Reference |

|---|---|---|---|---|

| Albatrellus flettii | Wild-Type | Specify media, temp, time | Data not available | Future Study |

| Aspergillus oryzae | this compound BGC+ | Specify media, temp, time | Data not available | Future Study |

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and gather quantitative data, a series of established experimental protocols would need to be employed.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound synthesis are expected to be co-located in a BGC.

Methodology:

-

Genome Sequencing: Perform whole-genome sequencing of a this compound-producing fungus, such as Albatrellus flettii, using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

-

BGC Prediction: Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to predict the locations of BGCs.[13][14][15]

-

Homology-Based Search: Specifically search for BGCs containing genes with homology to known NR-PKSs (especially Orsellinic Acid Synthases), terpene synthases/cyclases, and aromatic prenyltransferases.[5][12]

-

Transcriptomics: Perform RNA-seq analysis on the fungus grown under conditions of high and low this compound production. Genes within the active BGC should show correlated expression patterns.

The logical workflow for identifying the target BGC is illustrated below.

Functional Characterization via Heterologous Expression

Once a candidate BGC is identified, its function can be confirmed by expressing it in a well-characterized heterologous host.

Methodology:

-

Gene Cloning: Amplify the entire predicted BGC or individual genes (PKS, FPPS, PT) from the genomic DNA of the source fungus.

-

Vector Construction: Clone the genes into suitable fungal expression vectors under the control of a strong, inducible promoter (e.g., alcA promoter in Aspergillus).[16]

-

Host Transformation: Transform the expression constructs into a suitable fungal host, such as Aspergillus nidulans or Aspergillus oryzae, which are known to be efficient hosts for expressing fungal secondary metabolite pathways.[16][17][18][19]

-

Expression and Metabolite Analysis: Induce gene expression and culture the recombinant fungus. Extract the secondary metabolites from the culture medium and mycelia.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the production of this compound and any biosynthetic intermediates.[20][21]

In Vitro Enzyme Assays

To determine the specific function and kinetic parameters of the biosynthetic enzymes, in vitro assays are essential.

Methodology:

-

Protein Expression and Purification: Clone the coding sequences of the putative PKS, FPPS, and PT into an E. coli expression vector (e.g., pET series). Express the proteins as His-tagged fusions and purify them using nickel-affinity chromatography.

-

Substrate Synthesis: Synthesize or procure the necessary substrates: orcinol and farnesyl pyrophosphate (FPP).

-

Prenyltransferase Assay:

-

Incubate the purified PT enzyme with orcinol and FPP in a suitable buffer containing Mg2+.

-

Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the product formation by HPLC-MS, comparing the retention time and mass spectrum with an authentic this compound standard.

-

-

Kinetic Analysis: Vary the concentration of one substrate while keeping the other saturated to determine Km and Vmax values.

Conclusion and Future Outlook

The biosynthesis of this compound in fungi represents an intriguing example of metabolic convergence, leveraging both the polyketide and terpenoid pathways to construct a molecule of significant therapeutic potential. While the exact genetic and enzymatic details remain to be discovered, the framework presented in this guide provides a robust, hypothesis-driven approach for their elucidation. Uncovering the this compound BGC will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for combinatorial biosynthesis and metabolic engineering approaches to generate novel, more potent analogues for drug development. The heterologous expression of a stable, high-yielding this compound production strain is a key future objective that would greatly facilitate its journey from a fungal metabolite to a potential clinical candidate.

References

- 1. Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nine New Farnesylphenols from the Basidiomycete Albatrellus Caeruleoporus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nine new farnesylphenols from the basidiomycete albatrellus caeruleoporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. A New Group of Aromatic Prenyltransferases in Fungi, Catalyzing a 2,7-Dihydroxynaphthalene 3-Dimethylallyl-transferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic studies on aromatic prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi [frontiersin.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. floraandfona.org.in [floraandfona.org.in]

- 16. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]

- 19. Advances in targeting and heterologous expression of genes involved in the synthesis of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Extraction of Phenolic Compounds and Terpenes from Cannabis sativa L. By-Products: From Conventional to Intensified Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neogrifolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neogrifolin, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed summary of its physicochemical and biological properties, comprehensive experimental protocols for its isolation and characterization, and a visualization of its interaction with the KRAS signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, combining a polyketide-derived aromatic core with a terpene-derived side chain.

IUPAC Name: 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol[1]

Synonyms: 4-farnesyl-5-methylresorcinol[1]

The core of the this compound molecule is a 5-methylresorcinol (5-methylbenzene-1,3-diol) unit. Attached to this aromatic ring at position 4 is a farnesyl group, a 15-carbon isoprenoid chain.

The stereochemistry of this compound is defined by the configuration of the double bonds within the farnesyl tail. Spectroscopic analysis has confirmed the geometry of the double bonds at positions 2 and 6 of the dodecatrienyl chain to be in the E configuration. Therefore, the full stereochemical descriptor for this compound is (2E,6E). The molecule is achiral and does not possess any stereocenters, resulting in no optical activity.[2]

Molecular Formula: C₂₂H₃₂O₂[1][2][3]

Molecular Weight: 328.49 g/mol [1][2]

Structural Elucidation

The chemical structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5][6] These methods provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₂O₂ | [1][2][3] |

| Molecular Weight | 328.49 g/mol | [1][2] |

| Appearance | Red oil | [4] |

| IUPAC Name | 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | [1] |

| Stereochemistry | (2E,6E), Achiral | [2] |

| InChI | InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-21-19(5)14-20(23)15-22(21)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ | [1][3] |

| SMILES | CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | [1][3] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source |

| ¹H NMR (300 MHz, CDCl₃) | See detailed table below. | [6][7] |

| ¹³C NMR (75 MHz, CDCl₃) | See detailed table below. | [7] |

| Mass Spec. (ESI-MS) | [M+H]⁺ peak at m/z = 329.3 | [5][7] |

Table 3: ¹H NMR Spectral Data of this compound (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.18 | s | 2H | Ar-H |

| 5.25 | t, J=7.0 Hz | 1H | H-2' |

| 5.10 | m | 2H | H-6', H-10' |

| 3.25 | d, J=7.0 Hz | 2H | H-1' |

| 2.15 | s | 3H | Ar-CH₃ |

| 2.05 | m | 4H | H-4', H-8' |

| 1.98 | m | 4H | H-5', H-9' |

| 1.70 | s | 3H | H-3'-CH₃ |

| 1.60 | s | 3H | H-7'-CH₃ |

| 1.58 | s | 6H | H-11'-CH₃, H-12' |

Source: Compiled from data in Yaqoob et al., 2020.[6][7]

Table 4: ¹³C NMR Spectral Data of this compound (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 154.0 | C-1, C-3 |

| 138.0 | C-4 |

| 135.5 | C-7' |

| 131.3 | C-11' |

| 124.4 | C-6' |

| 124.2 | C-10' |

| 122.0 | C-2' |

| 112.0 | C-5 |

| 108.0 | C-2, C-6 |

| 39.7 | C-4', C-8' |

| 28.5 | C-1' |

| 26.7 | C-5', C-9' |

| 25.7 | C-12' |

| 17.7 | C-3'-CH₃ |

| 16.0 | C-7'-CH₃ |

| 15.9 | Ar-CH₃ |

Source: Compiled from data in Yaqoob et al., 2020.[7]

Table 5: Biological Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) | Source |

| HeLa (Cervical Cancer) | MTT | 24.3 ± 2.5 | [7] |

| SW480 (Colon Cancer) | MTT | 34.6 ± 5.9 | [7] |

| HT29 (Colon Cancer) | MTT | 30.1 ± 4.0 | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound from its natural source.

Isolation of this compound from Albatrellus flettii

This protocol is adapted from the methods described by Yaqoob et al. (2020).[7]

Objective: To isolate this compound from the fruiting bodies of the mushroom Albatrellus flettii.

Materials:

-

Dried and powdered fruiting bodies of Albatrellus flettii

-

Deionized Water

-

Sephadex LH-20 resin

-

HPLC grade acetonitrile (B52724) and water

-

Rotary evaporator

-

Lyophilizer

-

Chromatography columns

-

HPLC system with a C18 column

Procedure:

-

Extraction:

-

Macerate 70 g of dried and powdered A. flettii fruiting bodies with 80% ethanol at room temperature.

-

Filter the extract to remove solid material.

-

Concentrate the filtrate using a rotary evaporator to obtain a crude ethanol extract.

-

Lyophilize the concentrated extract to yield a dry powder (approx. 7.1 g).

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude ethanol extract in chloroform.

-

Partition the chloroform suspension with an equal volume of deionized water in a separatory funnel.

-

Collect the lower chloroform layer, which contains the less polar compounds including this compound.

-

Evaporate the chloroform to yield a solid residue (approx. 3.2 g).

-

-

Sephadex LH-20 Column Chromatography:

-

Prepare a Sephadex LH-20 column (1000 x 26 mm i.d.) equilibrated with methanol.

-

Dissolve the chloroform fraction residue in methanol (e.g., 640 mg in 8 mL).

-

Apply the sample to the column and elute with methanol.

-

Collect fractions (e.g., 10 mL per fraction) and monitor by thin-layer chromatography or a bioassay for anti-cell viability.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Combine the active fractions from the Sephadex LH-20 column.

-

Subject the combined fractions to semi-preparative reverse-phase HPLC using an Agilent Zorbax Eclipse XBD-C18 column.

-

Employ a gradient of acetonitrile in water as the mobile phase. A typical gradient might be: 90% acetonitrile increasing by 10% every 5 minutes for 15 minutes, then holding at 90% for 20 minutes, with a flow rate of 1.0 mL/min.[7]

-

Monitor the elution profile with a UV detector at 279 nm.

-

Collect the peak corresponding to this compound (retention time approximately 13.5 minutes under the specified conditions).[7]

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Spectroscopic Characterization

Objective: To confirm the structure of the isolated this compound.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 300 MHz or higher field NMR spectrometer.[7]

Mass Spectrometry:

-

Prepare a dilute solution of this compound in methanol.

-

Analyze the sample using an Agilent 6120 Single Quad MS or a similar instrument with an electrospray ionization (ESI) source in positive ion mode.[7]

Signaling Pathway and Mechanism of Action

This compound has been shown to suppress the expression of KRAS in human colon cancer cells.[5][7] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are common in many cancers, leading to a constitutively active protein that drives tumorigenesis.[8]

A related compound, confluentin (B1159164), also isolated from A. flettii, has been found to inhibit the physical interaction between KRAS mRNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[5][8] IMP1 is known to bind to and stabilize KRAS mRNA, leading to increased KRAS protein expression. By disrupting this interaction, confluentin reduces KRAS levels. It is plausible that this compound acts through a similar mechanism to downregulate KRAS expression.

Visualization of the Proposed Mechanism

The following diagram, generated using Graphviz (DOT language), illustrates the proposed mechanism by which this compound and its analogs may suppress KRAS expression.

Caption: Proposed mechanism of this compound-mediated KRAS suppression.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, stereochemistry, and biological activity of this compound. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers working on the isolation, characterization, and further development of this promising natural product. The visualization of its proposed mechanism of action in the KRAS signaling pathway highlights its potential as a lead compound in the development of novel anti-cancer therapeutics. Further investigation into the precise molecular interactions and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]

In-Depth Technical Guide to the Spectroscopic Data of Neogrifolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neogrifolin is a naturally occurring farnesylphenol derivative that has garnered significant interest within the scientific community for its potential therapeutic properties. Isolated from various fungi, particularly of the Albatrellus genus, this compound has demonstrated promising anti-cancer activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and an exploration of its known signaling pathways.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through the application of modern spectroscopic techniques. The following sections present the key NMR and MS data in a structured format for ease of reference and comparison.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been instrumental in determining the molecular formula and mass of this compound.

| Ion | Observed m/z | Reference |

| [M+H]⁺ | 329.3 | [1] |

| Table 1: Mass Spectrometry data for this compound. |

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy have been pivotal in defining the precise chemical structure of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data (300 MHz, CDCl₃)

| Atom No. | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 2 | 6.17 | s | |

| 6 | 6.10 | s | |

| 7 | 2.09 | s | |

| 1' | 3.14 | d | 6.9 |

| 2' | 5.25 | t | 6.9 |

| 4' | 2.04 | m | |

| 5' | 2.08 | m | |

| 6' | 5.10 | t | 6.9 |

| 8' | 2.04 | m | |

| 9' | 2.08 | m | |

| 10' | 5.10 | t | 6.9 |

| 12' | 1.59 | s | |

| 13' | 1.67 | s | |

| 14' | 1.60 | s | |

| 15' | 1.76 | s | |

| Table 2: ¹H NMR chemical shifts of this compound.[1] |

¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Atom No. | Chemical Shift (ppm) |

| 1 | 154.2 |

| 2 | 109.9 |

| 3 | 152.0 |

| 4 | 117.8 |

| 5 | 137.9 |

| 6 | 107.5 |

| 7 | 21.3 |

| 1' | 28.5 |

| 2' | 122.9 |

| 3' | 135.8 |

| 4' | 39.8 |

| 5' | 26.6 |

| 6' | 124.2 |

| 7' | 131.3 |

| 8' | 39.7 |

| 9' | 26.8 |

| 10' | 124.4 |

| 11' | 131.3 |

| 12' | 25.7 |

| 13' | 17.7 |

| 14' | 16.1 |

| 15' | 16.0 |

| Table 3: ¹³C NMR chemical shifts of this compound.[1] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are based on methodologies cited in the literature for the isolation and characterization of this compound.

Isolation of this compound

-

Extraction: Fruiting bodies of Albatrellus flettii were sequentially extracted with 80% ethanol. The resulting extract was then subjected to a liquid-liquid extraction with chloroform (B151607) and water (1:1).[1]

-

Chromatography: The chloroform extract was concentrated and fractionated using Sephadex LH-20 column chromatography.[1]

-

Purification: Fractions containing this compound were further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra were recorded on a Bruker 300 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with 0.3% tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) was performed using an Agilent 6120 Single Quadrupole MS system coupled with an Agilent 1260 Infinity HPLC system.[1]

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily implicated in cancer cell proliferation and survival.

Inhibition of KRAS Expression

This compound has been shown to suppress the expression of KRAS, a frequently mutated oncogene in various cancers.[2] The downregulation of KRAS protein levels by this compound disrupts downstream signaling cascades that are crucial for tumor growth and survival.

Induction of Apoptosis via AKT Signaling Inhibition

This compound induces apoptosis in cancer cells through the intrinsic pathway by inhibiting the phosphorylation of AKT, a key protein in cell survival signaling.[3] This inhibition leads to a cascade of events including the release of cytochrome c from the mitochondria and the activation of caspases.

Conclusion

The comprehensive spectroscopic data presented in this guide, including detailed NMR and MS analyses, provide a solid foundation for the identification and characterization of this compound. The outlined experimental protocols offer a practical framework for its isolation and analysis. Furthermore, the elucidation of its inhibitory effects on the KRAS and AKT signaling pathways underscores its potential as a valuable lead compound in the development of novel anti-cancer therapies. This technical guide serves as a critical resource for researchers and professionals dedicated to advancing the field of drug discovery and development.

References

- 1. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]

- 3. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Neogrifolin

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Promising Natural Compound

Introduction

Neogrifolin is a naturally occurring farnesylphenol, a type of meroterpenoid, first identified in mushrooms of the genus Albatrellus.[1][2] It is a regioisomer of the more extensively studied compound, grifolin (B191361).[3] Possessing a range of significant biological activities, this compound has emerged as a compound of interest for researchers in drug discovery and development. Its demonstrated antimicrobial, antioxidant, and potent anticancer properties make it a candidate for further investigation as a therapeutic agent.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known mechanisms of action, particularly its effects on cancer cell signaling pathways.

Physical and Chemical Properties

This compound is characterized as a phenolic compound with a farnesyl side chain attached to a 5-methylresorcinol core.[5] Its physical state has been described as a powder, a colorless oil, and a red oil, likely depending on its purity and the isolation method used.[1][3][6] It is soluble in various organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Core Compound Data

A summary of the fundamental physical and chemical data for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | [5] |

| Molecular Formula | C₂₂H₃₂O₂ | [5][7] |

| Molecular Weight | 328.49 g/mol (also reported as 328.5 g/mol ) | [1][5][7][8] |

| CAS Number | 23665-96-5 | [1][5][7] |

| Appearance | Powder / Colorless to Red Oil | [1][3][6] |

| Type of Compound | Phenol, Sesquiterpenoid | [1][5] |

Spectral Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The compound has been analyzed using various techniques, with key data summarized in the table below.

| Spectroscopic Method | Key Data Points | Reference |

| UV-Visible Spectroscopy | λmax detected at 279 nm | [9] |

| ¹H-NMR | Spectral data available in CDCl₃ | [9][10] |

| ¹³C-NMR | Spectral data available in CDCl₃ | [5][9] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak observed at m/z = 329.3 | [9] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available | [5] |

Isolation and Purification

This compound is naturally sourced from the fruiting bodies of terrestrial polypore mushrooms, such as Albatrellus flettii and Albatrellus confluens.[1][2] A common and effective method for its extraction and purification is bioassay-guided fractionation.

Experimental Protocol: Bioassay-Guided Fractionation

The following protocol is adapted from the methodology described by Yaqoob et al. (2020) for the isolation of this compound from Albatrellus flettii.[9][11]

-

Extraction: Mushroom specimens are sequentially extracted with 80% ethanol (B145695). This initial extract typically shows potent biological activity.

-

Liquid-Liquid Partitioning: The crude ethanol extract is subjected to a chloroform:H₂O (1:1) extraction to partition compounds based on polarity. The biologically active components, including this compound, are concentrated in the chloroform fraction.

-

Size-Exclusion Chromatography: The chloroform fraction is further purified using a Sephadex LH-20 column. This step separates molecules based on size, effectively removing larger and smaller impurities.

-

Semi-Preparative HPLC: The final purification is achieved via semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Compound Identification: The purified compound is confirmed as this compound through Mass Spectrometry and 1D/2D Nuclear Magnetic Resonance (NMR) analysis.[9]

Biological Activity and Mechanism of Action

This compound exhibits a spectrum of biological activities, with its anticancer effects being the most prominent area of research.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[9] Its primary mechanisms involve the induction of apoptosis (programmed cell death) and the suppression of key oncogenic proteins.[4][9]

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| HeLa | Cervical Cancer | 24.3 ± 2.5 | [9] |

| SW480 | Colon Cancer | 34.6 ± 5.9 | [9] |

| HT29 | Colon Cancer | 30.1 ± 4.0 | [9][12] |

| U2OS / MG63 | Osteosarcoma | 25 - 50 | [9][13] |

Mechanism of Action: Apoptosis Induction and KRAS Suppression

Studies have shown that this compound can induce apoptosis in cancer cells through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases 3 and 9.[9] While the precise upstream signaling is still under full investigation, evidence from the closely related compound grifolin suggests the inhibition of pro-survival pathways like PI3K/AKT is a likely mechanism.[14][15] Inhibition of this pathway leads to a disinhibition of pro-apoptotic proteins, triggering the mitochondrial apoptosis cascade.

Furthermore, this compound has been identified as a suppressor of KRAS expression in human colon cancer cells.[2][9] The KRAS protein is a frequently mutated oncogene that, when active, drives cell proliferation and survival.[9] By down-regulating the expression of this critical oncogene, this compound can halt a primary driver of tumor growth.

Antimicrobial and Antioxidant Activities

In addition to its anticancer effects, this compound displays notable antimicrobial and antioxidant properties. It has shown inhibitory activity against bacteria such as Bacillus cereus and Enterococcus faecalis.[1] Its phenolic structure contributes to its ability to scavenge free radicals, giving it antioxidant potential that may help mitigate oxidative stress-related cellular damage.[4][16]

Key Experimental Methodologies

Reproducible and standardized assays are fundamental to evaluating the biological activity of compounds like this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., SW480, HT29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.625 to 80 µM) dissolved in a suitable solvent like DMSO, alongside a vehicle control.[11]

-

Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compound to exert its effect.[11]

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curve.

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and significant, therapeutically relevant biological activities. Its ability to induce apoptosis and suppress the expression of the KRAS oncogene in cancer cells highlights its potential as a lead compound in oncology drug development. The detailed protocols for its isolation and biological evaluation provided herein serve as a valuable resource for researchers aiming to explore the full potential of this promising molecule. Further studies are warranted to elucidate its precise molecular targets, evaluate its efficacy in in vivo models, and assess its pharmacokinetic and safety profiles.

References

- 1. This compound | CAS:23665-96-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | C22H32O2 | CID 9874426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - 23665-96-5 | VulcanChem [vulcanchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - 1H-NMR spectral data of purified grifolin, this compound and confluentin compared to published data. - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Neogrifolin, Grifolin, and Confluentin: Fungal Metabolites with Therapeutic Potential

Executive Summary: This document provides a comprehensive technical overview of neogrifolin, grifolin (B191361), and confluentin (B1159164), related prenylphenol compounds isolated from mushrooms of the Albatrellus genus. It is intended for researchers, scientists, and drug development professionals. This guide details their anticancer and anti-inflammatory activities, presents comparative quantitative data, outlines their mechanisms of action through various signaling pathways, and provides key experimental methodologies.

Introduction

Grifolin, this compound, and confluentin are naturally occurring bioactive compounds primarily isolated from the fruiting bodies of polypore mushrooms such as Albatrellus confluens and Albatrellus flettii.[1][2][3] Chemically, they belong to the class of drimane-type sesquiterpenoid phenols. These compounds have garnered significant scientific interest due to their diverse pharmacological effects, most notably their potent anticancer activities.[4][5] Their ability to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic pathways highlights their potential as lead compounds in the development of novel cancer therapeutics.[6][7] This guide synthesizes the current knowledge on these analogues, focusing on their biological efficacy, molecular mechanisms, and the experimental protocols used for their evaluation.

Biological Activities and Efficacy

The primary therapeutic potential of grifolin and its analogues has been demonstrated in the context of oncology. They exhibit significant cytotoxic effects across a range of human cancer cell lines.

Anticancer Activity

Grifolin, this compound, and confluentin are effective inhibitors of cancer cell viability.[1] Studies have quantified their efficacy, typically represented by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit a biological process by 50%. The cytotoxic effects of these three compounds have been evaluated against human cervical cancer (HeLa) and human colon cancer (SW480, HT29) cell lines.[1]

Table 1: Comparative Anticancer Efficacy (IC₅₀) of Grifolin, this compound, and Confluentin This table summarizes the IC₅₀ values of the three compounds against various human cancer cell lines after 48 hours of treatment. Data is presented as mean ± standard deviation.

| Compound | HeLa (Cervical Cancer) | SW480 (Colon Cancer) | HT29 (Colon Cancer) | Reference |

| Grifolin | 27.4 ± 2.2 µM | 35.4 ± 2.4 µM | 30.7 ± 1.0 µM | [1][4] |

| This compound | 24.3 ± 2.5 µM | 34.6 ± 5.9 µM | 30.1 ± 4.0 µM | [1][4] |

| Confluentin | 25.9 ± 2.9 µM | 33.5 ± 4.0 µM | 25.8 ± 4.1 µM | [1] |

Other Bioactivities

Beyond their anticancer effects, this class of compounds exhibits other notable biological activities:

-

Anti-inflammatory Effects: Grifolin and its derivatives have been shown to possess anti-inflammatory properties, partly by inhibiting nitric oxide production.[5]

-

Antimicrobial and Antifungal Activity: this compound, in particular, has demonstrated inhibitory effects against various pathogenic fungi and bacteria, making it a candidate for antimicrobial drug discovery.[8]

Mechanisms of Action

The anticancer effects of grifolin, this compound, and confluentin are mediated by their interaction with multiple intracellular signaling pathways that regulate cell proliferation, survival, and death.

Grifolin

Grifolin exerts its anticancer effects through several distinct mechanisms:

-

Induction of Apoptosis: It triggers the intrinsic apoptotic pathway by modulating the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[3][4]

-

Cell Cycle Arrest: Grifolin induces cell cycle arrest in the G1 phase by inhibiting the ERK1/2 signaling pathway.[6] This inhibition leads to the downregulation of key cell cycle proteins, including Cyclin D1, Cyclin E, and CDK4.[6]

-

KRAS Suppression: It has been shown to suppress the expression of KRAS, a critical oncogene, in colon cancer cells.[1][4]

-

DAPK1 Upregulation: Grifolin can upregulate the Death-Associated Protein Kinase 1 (DAPK1), a tumor suppressor, through the activation of p53.[2]

This compound

The mechanism of action for this compound is similar to that of grifolin, primarily involving the induction of apoptosis. It has been shown to cause the release of cytochrome c and activate caspases 3 and 9, leading to programmed cell death.[1] It also contributes to the suppression of KRAS expression.[1]

Confluentin

Confluentin possesses a unique mechanism for suppressing KRAS expression, in addition to inducing apoptosis and cell cycle arrest.[1]

-

KRAS Regulation: Confluentin inhibits the physical interaction between KRAS mRNA and the oncogenic insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[1][7] It is suggested that confluentin binds to the KH1&2 di-domains of IMP1, preventing it from stabilizing the KRAS transcript, thereby leading to reduced KRAS expression.[1]

-

Cell Cycle Arrest: Unlike grifolin, confluentin arrests the cell cycle at the G2/M phase in human colon cancer cells.[1][7]

Experimental Methodologies

The isolation and biological evaluation of these compounds involve several standard laboratory techniques.

Bioassay-Guided Extraction and Isolation

This process is used to identify and purify bioactive compounds from a natural source.

-

Extraction: Dried and powdered fungal fruiting bodies (A. flettii) are sequentially extracted with a solvent like 80% ethanol.[1]

-

Fractionation: The crude extract, showing potent anti-cell viability, is subjected to bioassay-guided fractionation using techniques like liquid-liquid extraction or column chromatography.

-

Purification: Active fractions are further purified using High-Performance Liquid Chromatography (HPLC).[1]

-

Identification: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, SW480) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.625 to 80 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified period, typically 48 hours.[1]

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined from dose-response curves.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Cell Lysis: After treatment with the compounds, cells are harvested and lysed to release total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., KRAS, Cyclin D1, cleaved Caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

Conclusion

This compound, grifolin, and confluentin are promising natural products with well-documented anticancer activity. Their ability to modulate multiple critical signaling pathways, including those involved in apoptosis (Bax/Bcl-2, Caspases), cell cycle progression (ERK1/2, Cyclins), and oncogene expression (KRAS), underscores their therapeutic potential. Confluentin's novel mechanism of inhibiting the IMP1-KRAS RNA interaction presents a unique avenue for targeting KRAS-driven cancers.[1] Further preclinical and in vivo studies are warranted to fully explore the clinical viability of these compounds as standalone or adjuvant therapies in oncology.

References

- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

A Comprehensive Technical Guide to the Preliminary Biological Screening of Neogrifolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of Neogrifolin, a natural compound isolated from mushrooms of the genus Albatrellus. The document summarizes key findings on its biological activities, details the experimental protocols used for its evaluation, and visualizes the cellular pathways it modulates.

Introduction to this compound

This compound is a farnesyl phenolic compound that, along with its structural analog grifolin (B191361), has been isolated from various edible mushrooms, including Albatrellus ovinus and Albatrellus flettii. These natural products have garnered significant interest in the scientific community for their diverse and potent biological activities. Preliminary screenings have revealed this compound's potential as an anticancer, anti-inflammatory, and antioxidant agent, making it a promising lead compound for drug discovery and development.

Anticancer and Anti-Viability Activity

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary method for quantifying this activity is by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Quantitative Data: In Vitro Cytotoxicity of this compound

The anti-viability effects of this compound have been documented across several human cancer cell lines, with IC50 values typically falling within the micromolar range. These findings underscore its potential as a broad-spectrum anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Cancer | 24.3 ± 2.5 | [1] |

| SW480 | Human Colon Cancer | 34.6 ± 5.9 | [1] |

| HT29 | Human Colon Cancer | 30.1 ± 4.0 | [1] |

| Human Osteosarcoma Cells | Bone Cancer | 25–50 | [1] |

Mechanisms of Action in Cancer

Research into the molecular mechanisms underlying this compound's anticancer activity has identified its influence on critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of the AKT Signaling Pathway

One of the primary mechanisms of this compound-induced apoptosis is through the inhibition of the Akt signaling pathway.[2] In osteosarcoma cells, this compound treatment leads to a decrease in the phosphorylation of Akt at both the Thr308 and Ser473 sites.[2] This inactivation of Akt triggers a cascade of downstream events, including the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 9, ultimately leading to programmed cell death.[2] Furthermore, this compound has been shown to down-regulate the expression of Inhibitors of Apoptosis Proteins (IAPs), such as cIAP1, XIAP, and survivin, which further promotes apoptosis.[2]

Suppression of KRAS Expression

This compound, along with related compounds grifolin and confluentin (B1159164), has been identified for its novel biological activity in down-regulating the expression of the oncogene KRAS in human colon cancer cells.[1][3][4] While the precise mechanism for this compound is still under investigation, studies on the related compound confluentin show that it inhibits the physical interaction between KRAS RNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[1] This disruption is believed to suppress KRAS expression. Notably, unlike confluentin, this compound itself does not appear to bind directly to KRAS RNA.[1]

Other Preliminary Biological Activities

Beyond its anticancer properties, this compound has been screened for a variety of other biological effects.

-

Antioxidant Activity : Derivatives of this compound have demonstrated potent antioxidative properties, in some cases more powerful than conventional antioxidants like alpha-tocopherol (B171835) and butylated hydroxyanisole (BHA).[5]

-

Anti-inflammatory Activity : this compound and its derivatives have been shown to possess anti-inflammatory properties, including the ability to inhibit nitric oxide production.[5]

-

Antibacterial Activity : Early studies have documented antibacterial activities of this compound against pathogens such as Bacillus cereus and Enterococcus faecalis.[1]

-

Tyrosinase Inhibitory Activity : this compound has been reported to exhibit tyrosinase inhibitory activity, suggesting potential applications in preventing skin pigmentation.[5]

Experimental Protocols

This section details the methodologies for the key in vitro assays used in the preliminary biological screening of this compound.

General Workflow for Screening

The initial screening of a natural product like this compound typically follows a systematic workflow, from extraction to the identification of specific biological activities and mechanisms of action.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.[6]

-

Cell Seeding : Cancer cells (e.g., HeLa, SW480, HT29) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[7]

-

Compound Treatment : Cells are treated with various concentrations of this compound (e.g., 0.625 to 80 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period, typically 48 hours.[6]

-

MTT Addition : The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.[8][9]

-

Incubation : The plate is incubated for 2-4 hours, during which metabolically active cells reduce the MTT to insoluble purple formazan (B1609692) crystals.

-

Solubilization : A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement : The absorbance is read on a microplate reader at approximately 570 nm.[8] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Antioxidant (DPPH Radical Scavenging) Assay

This assay measures the capacity of this compound to scavenge free radicals.

-

Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol (B129727) or ethanol.[10][11]

-

Reaction Mixture : The test sample (this compound at various concentrations) is mixed with the DPPH solution.[10]

-

Incubation : The mixture is incubated in the dark at room temperature for approximately 30 minutes.[10][11]

-

Absorbance Measurement : The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.[10] The discoloration of the purple DPPH solution to a light yellow indicates the scavenging potential of the compound. The percentage of radical scavenging activity is calculated relative to a control.[11]

Anti-inflammatory (Nitric Oxide Inhibition) Assay

This assay determines this compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines.

-

Cell Culture : RAW 264.7 macrophage cells are seeded in 96-well plates.[12]

-

Pre-treatment : The cells are pre-treated with various concentrations of this compound for about 1 hour.[13]

-

Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the cells are incubated for another 24 hours.[12][14]

-